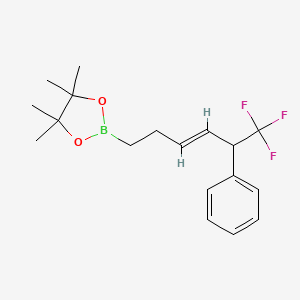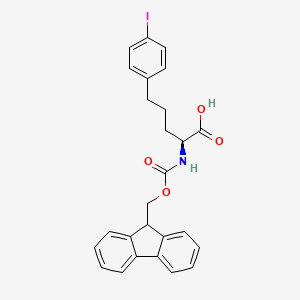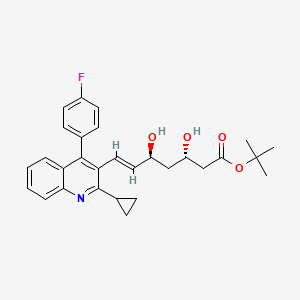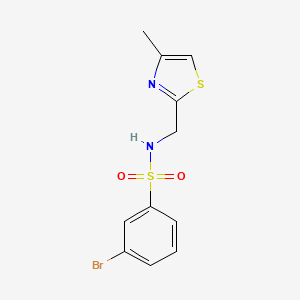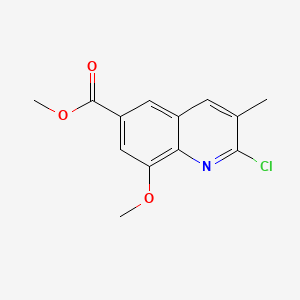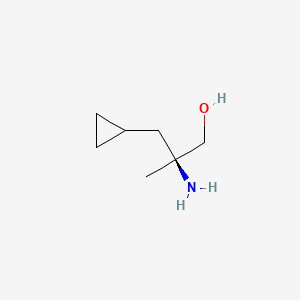
(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol is a chiral amino alcohol with a unique structure characterized by a cyclopropyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. Another approach involves the use of chiral auxiliaries to control the stereochemistry during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial production.
化学反应分析
Types of Reactions
(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
科学研究应用
(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用机制
The mechanism of action of (S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
®-2-Amino-3-cyclopropyl-2-methylpropan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-Amino-3-cyclopropylpropan-1-ol: A similar compound lacking the methyl group, which may affect its reactivity and applications.
2-Amino-3-methylbutan-1-ol: Another similar amino alcohol with a different alkyl group, leading to variations in its properties.
Uniqueness
(S)-2-Amino-3-cyclopropyl-2-methylpropan-1-ol is unique due to its specific chiral structure and the presence of both an amino group and a cyclopropyl group. This combination of features makes it valuable in asymmetric synthesis and as a chiral intermediate in pharmaceutical development.
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-cyclopropyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-7(8,5-9)4-6-2-3-6/h6,9H,2-5,8H2,1H3/t7-/m0/s1 |
InChI 键 |
CQUUDCIJXCDKCG-ZETCQYMHSA-N |
手性 SMILES |
C[C@](CC1CC1)(CO)N |
规范 SMILES |
CC(CC1CC1)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)

